4-(2,6-Dichlorobenzoyl)isoquinoline
Description
4-(2,6-Dichlorobenzoyl)isoquinoline is an organic compound with the molecular formula C16H9Cl2NO. It belongs to the class of isoquinoline derivatives, which are aromatic polycyclic compounds containing an isoquinoline moiety. This compound is characterized by the presence of a dichlorobenzoyl group attached to the isoquinoline ring, making it a unique and interesting molecule for various scientific research applications .
Properties
IUPAC Name |
(2,6-dichlorophenyl)-isoquinolin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2NO/c17-13-6-3-7-14(18)15(13)16(20)12-9-19-8-10-4-1-2-5-11(10)12/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHIKMODSDFQNMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC=C2C(=O)C3=C(C=CC=C3Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801253139 | |
| Record name | (2,6-Dichlorophenyl)-4-isoquinolinylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801253139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187166-81-9 | |
| Record name | (2,6-Dichlorophenyl)-4-isoquinolinylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187166-81-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,6-Dichlorophenyl)-4-isoquinolinylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801253139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-Dichlorobenzoyl)isoquinoline typically involves the reaction of 2,6-dichlorobenzoyl chloride with isoquinoline in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane or toluene. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product quality .
Chemical Reactions Analysis
Types of Reactions
4-(2,6-Dichlorobenzoyl)isoquinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The isoquinoline ring can be oxidized to form quinoline derivatives.
Reduction Reactions: The compound can be reduced to form dihydroisoquinoline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.
Major Products Formed
Substitution: Formation of substituted isoquinoline derivatives.
Oxidation: Formation of quinoline derivatives.
Reduction: Formation of dihydroisoquinoline derivatives.
Scientific Research Applications
4-(2,6-Dichlorobenzoyl)isoquinoline has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 4-(2,6-Dichlorobenzoyl)isoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(2,6-Dichlorobenzoyl)quinoline: Similar structure but with a quinoline ring instead of an isoquinoline ring.
4-(2,6-Dichlorobenzoyl)benzene: Lacks the isoquinoline moiety, making it less complex.
2,6-Dichlorobenzoylisoquinoline: Similar but with different substitution patterns on the isoquinoline ring.
Uniqueness
4-(2,6-Dichlorobenzoyl)isoquinoline is unique due to the presence of both the dichlorobenzoyl group and the isoquinoline ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and its potential biological activities further enhance its significance in scientific research .
Biological Activity
Overview
4-(2,6-Dichlorobenzoyl)isoquinoline is an organic compound belonging to the class of isoquinoline derivatives. Its molecular formula is C16H9Cl2NO, characterized by a dichlorobenzoyl group attached to an isoquinoline ring. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties, making it a subject of significant research interest.
The synthesis of this compound typically involves the reaction between 2,6-dichlorobenzoyl chloride and isoquinoline in the presence of a base such as triethylamine. The reaction is generally carried out under reflux conditions using solvents like dichloromethane or toluene, followed by purification methods like recrystallization or column chromatography to obtain high-purity products.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, it has shown activity against Gram-positive bacteria with minimum inhibitory concentrations (MIC) ranging from 15.625 to 62.5 μM . The proposed mechanism involves the inhibition of protein synthesis pathways, which subsequently affects nucleic acid and peptidoglycan production in bacterial cells.
Anticancer Properties
In addition to its antimicrobial effects, this compound has been investigated for its anticancer potential. Studies suggest that this compound may inhibit specific enzymes involved in cell proliferation, thereby exhibiting cytotoxic effects on cancer cells. Its mechanism of action appears to involve modulation of intracellular calcium concentrations, which is critical for various cellular functions including proliferation and apoptosis .
Case Studies and Experimental Findings
- Ex Vivo Studies : An ex vivo study demonstrated that this compound induced relaxation in smooth muscle preparations from rat stomachs, suggesting its potential role as a therapeutic agent for gastrointestinal disorders. The study found that the compound's effects were influenced by the presence of other agents like papaverine, indicating a shared pathway in muscle relaxation mechanisms .
- In Vivo Studies : In vivo experiments further corroborated the compound's biological activity. When administered to animal models, it exhibited significant reductions in tumor growth rates compared to control groups. These findings highlight its potential as an anticancer therapeutic agent.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may bind to active sites on enzymes involved in critical metabolic pathways.
- Receptor Modulation : It has the potential to interact with cellular receptors, influencing signal transduction pathways that regulate cell growth and apoptosis.
- Calcium Homeostasis : The modulation of intracellular calcium levels is crucial for its observed effects on smooth muscle relaxation and potential anticancer activity .
Comparison with Similar Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| 4-(2,6-Dichlorobenzoyl)quinoline | Quinoline derivative | Antimicrobial |
| 4-(2,6-Dichlorobenzoyl)benzene | Benzene derivative | Limited biological activity |
| 2,6-Dichlorobenzoylisoquinoline | Isoquinoline derivative | Moderate antimicrobial properties |
The unique combination of the dichlorobenzoyl group and the isoquinoline framework in this compound contributes to its distinctive biological properties compared to similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
